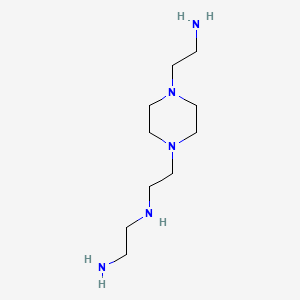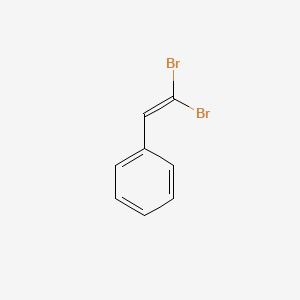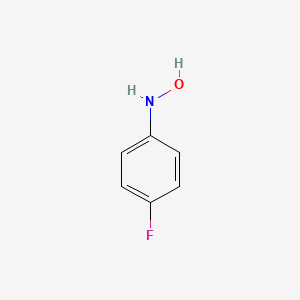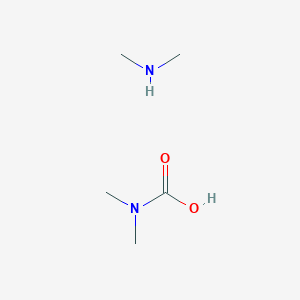
2-Bromo-n-(4-sulfamoylphenyl)acetamide
Descripción general
Descripción
2-Bromo-n-(4-sulfamoylphenyl)acetamide (2-BNSPA) is a small organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 276.2 g/mol and a melting point of 165-167°C. 2-BNSPA has been used in a variety of laboratory experiments, including as a reagent in organic synthesis and as an inhibitor in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity in Heterocyclic Compounds
The compound 2-Bromo-n-(4-sulfamoylphenyl)acetamide serves as a key building block for synthesizing various polyfunctionalized heterocyclic compounds. It demonstrates versatility in its reactions, enabling the creation of a wide range of heterocyclic structures (Gouda, 2014).
Antimicrobial Applications
Research has shown that derivatives of this compound exhibit antimicrobial properties. This makes them promising candidates for developing new antimicrobial agents, particularly in creating heterocyclic compounds incorporating the sulfamoyl moiety (Darwish et al., 2014).
Halogenation Studies
The compound's reactivity with halogens, such as bromine and chlorine, has been studied. These reactions lead to the formation of various halogenated derivatives, which are valuable in different chemical syntheses (Jordan & Markwell, 1978).
Microwave-Assisted Synthesis
Microwave-assisted synthesis using derivatives of this compound has been explored. This method demonstrates an efficient way to create new compounds, which have potential applications in antimicrobial treatments (Ghazzali et al., 2012).
Synthesis of Novel Sulfonamide Derivatives
The compound has been used in synthesizing new sulfonamide derivatives with various applications, including antimicrobial activity and potential therapeutic uses (Fahim & Ismael, 2019).
Cytotoxic Activity in Cancer Research
Some novel sulfonamide derivatives of this compound have shown promising results in cytotoxic activity against cancer cell lines, opening avenues in cancer research and therapy (Ghorab et al., 2015).
Preparation of Functionalized Sulfones
Its derivatives are used in the preparation of α,α-difluoromethylene functionalized sulfones, which have significant implications in various chemical processes (Yang & Burton, 1992).
Schiff Bases and Thiazolidinone Derivatives
Derivatives of this compound are utilized in synthesizing Schiff bases and thiazolidinone derivatives, which have notable antimicrobial activities (Fuloria et al., 2014).
Mecanismo De Acción
Target of Action
It is known that sulfonamides, a group to which this compound belongs, generally target bacterial enzymes involved in the synthesis of folic acid, an essential nutrient for bacterial growth .
Mode of Action
Based on the general behavior of sulfonamides, it can be inferred that this compound likely inhibits the activity of bacterial enzymes involved in the synthesis of folic acid . This inhibition disrupts the bacterial growth process, leading to the bacteriostatic effect.
Result of Action
Based on the general behavior of sulfonamides, it can be inferred that this compound likely inhibits bacterial growth by disrupting the synthesis of folic acid, an essential nutrient for bacterial growth .
Análisis Bioquímico
Biochemical Properties
2-Bromo-n-(4-sulfamoylphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfanilamide, a compound known for its antibacterial properties . The nature of these interactions often involves the formation of covalent bonds, which can inhibit or activate specific biochemical pathways.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the inflammatory response, thereby altering the cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to form covalent bonds with enzymes is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects. The localization of the compound can significantly impact its activity and function within the cell .
Propiedades
IUPAC Name |
2-bromo-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNKNTMOKKSWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277044 | |
| Record name | 2-bromo-n-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5332-70-7 | |
| Record name | NSC549 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-n-(4-sulfamoylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


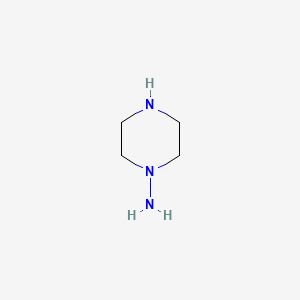


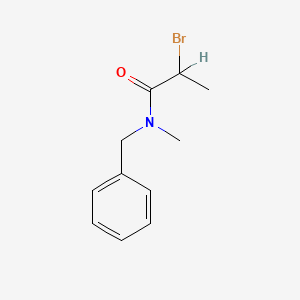
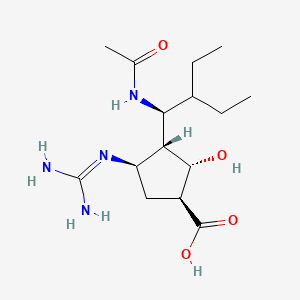
![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)

![2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide](/img/structure/B1360333.png)
